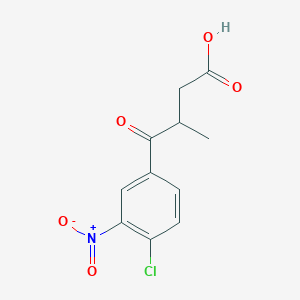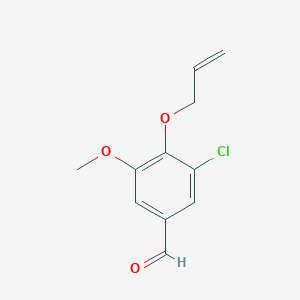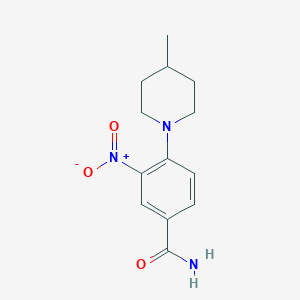
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride is a chemical compound known for its unique structure and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride typically involves the reaction of 2-chloroethanol with sulphonyl chloride. This reaction is usually carried out in an organic solvent such as dichloromethane, acetone, or ether. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulphonyl groups can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulphonamide derivatives, while oxidation reactions can produce sulfonic acids .
科学的研究の応用
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride involves its interaction with molecular targets through its reactive chloroethyl and sulphonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress .
類似化合物との比較
Similar Compounds
2-Chloroethanesulfonyl chloride: A related compound with similar reactivity and applications in organic synthesis.
2-Chloroethyl ethyl sulfide: Known for its use as a chemical warfare agent, it shares structural similarities but has different applications and safety considerations.
Uniqueness
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride is unique due to its dual chloroethyl and sulphonyl functionalities, which provide a versatile platform for chemical modifications and applications in diverse fields. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial use .
特性
CAS番号 |
65180-91-8 |
|---|---|
分子式 |
C8H18Cl3NO4S2 |
分子量 |
362.7 g/mol |
IUPAC名 |
2-(2-chloroethylsulfonyl)-N-[2-(2-chloroethylsulfonyl)ethyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H17Cl2NO4S2.ClH/c9-1-5-16(12,13)7-3-11-4-8-17(14,15)6-2-10;/h11H,1-8H2;1H |
InChIキー |
BYURROLIRSCGHO-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)CCCl)[NH2+]CCS(=O)(=O)CCCl.[Cl-] |
正規SMILES |
C(CS(=O)(=O)CCCl)NCCS(=O)(=O)CCCl.Cl |
Key on ui other cas no. |
65180-91-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Cyclohexen-1-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364067.png)



![3-[(Prop-2-yn-1-yloxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364079.png)


![2-[(4-Methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1364087.png)

![4-[2-[2-(Cyclohexanecarbonylamino)acetyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364097.png)


